molecular formula C8H7N3O2S B13929288 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole CAS No. 235760-36-8

5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B13929288
CAS No.: 235760-36-8
M. Wt: 209.23 g/mol
InChI Key: FDIMQEBEDLZCIQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole: is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 2,1,3-benzothiadiazole derivatives. . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing nitro group, which influences the electronic properties of the molecule. This compound can interact with various molecular targets, including enzymes and receptors, by altering their electronic environments. The pathways involved often include electron transfer processes and interactions with nucleophilic sites on biological molecules .

Comparison with Similar Compounds

Uniqueness: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of its methyl and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of organic electronic materials .

Properties

CAS No.

235760-36-8

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

5,7-dimethyl-4-nitro-2,1,3-benzothiadiazole

InChI

InChI=1S/C8H7N3O2S/c1-4-3-5(2)8(11(12)13)7-6(4)9-14-10-7/h3H,1-2H3

InChI Key

FDIMQEBEDLZCIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=NSN=C12)[N+](=O)[O-])C

Origin of Product

United States

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